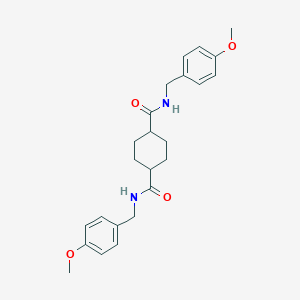![molecular formula C18H18ClN3O3 B269054 N-(4-chlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B269054.png)
N-(4-chlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea, commonly known as CMU, is a synthetic compound that belongs to the class of urea derivatives. It is primarily used in scientific research for its potential therapeutic properties. CMU has gained significant attention due to its ability to interact with various biological targets, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of CMU is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and receptors in the brain, leading to its therapeutic effects. CMU has been shown to interact with the GABA-A receptor and the sigma-1 receptor, both of which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CMU has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin, in the brain. CMU has also been shown to decrease the levels of certain inflammatory cytokines, indicating its potential anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CMU is its ease of synthesis, making it readily available for scientific research. Additionally, CMU has been shown to have a wide range of potential therapeutic applications, making it a promising candidate for drug development. However, one limitation of CMU is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of CMU. One potential direction is the investigation of its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CMU and its potential interactions with other biological targets. Finally, the development of more potent derivatives of CMU may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of CMU involves the reaction of 4-chlorophenyl isocyanate with 3-(4-morpholinylcarbonyl)phenylamine. This reaction produces CMU as a white crystalline solid in high yield. The synthesis of CMU is relatively straightforward, making it easily accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
CMU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. CMU has also been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
Produktname |
N-(4-chlorophenyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea |
|---|---|
Molekularformel |
C18H18ClN3O3 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[3-(morpholine-4-carbonyl)phenyl]urea |
InChI |
InChI=1S/C18H18ClN3O3/c19-14-4-6-15(7-5-14)20-18(24)21-16-3-1-2-13(12-16)17(23)22-8-10-25-11-9-22/h1-7,12H,8-11H2,(H2,20,21,24) |
InChI-Schlüssel |
UBGOHCLUQIGIRN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(sec-butyl)-3-{[(4-chloroanilino)carbonyl]amino}benzamide](/img/structure/B268971.png)
![2-(4-ethylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268972.png)
![N-[2-(diethylamino)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B268973.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B268975.png)
![4-isopropoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268977.png)

![2-(2-bromo-4-methylphenoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B268981.png)
![N-[3-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B268983.png)
![4-{[(3,4-dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B268987.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B268988.png)
![4-[(2-phenoxybutanoyl)amino]-N-propylbenzamide](/img/structure/B268990.png)
![4-sec-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268993.png)
![N-[3-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B268994.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B268995.png)